molecular formula C8H11F B13544740 1-Ethynyl-1-fluorocyclohexane

1-Ethynyl-1-fluorocyclohexane

Cat. No.: B13544740
M. Wt: 126.17 g/mol
InChI Key: YJKDCEYOVPMXAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethynyl-1-fluorocyclohexane is an organic compound with the molecular formula C8H11F It is a derivative of cyclohexane, where one hydrogen atom is replaced by an ethynyl group (-C≡CH) and another by a fluorine atom

Preparation Methods

The synthesis of 1-Ethynyl-1-fluorocyclohexane can be achieved through several routes. One common method involves the reaction of cyclohexanone with sodium acetylide in liquid ammonia, followed by fluorination. The reaction conditions typically require low temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Ethynyl-1-fluorocyclohexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like hydroxide ions or amines replace the fluorine atom, forming new compounds.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Hydroxide ions, amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Ethynyl-1-fluorocyclohexane has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-Ethynyl-1-fluorocyclohexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the fluorine atom can form hydrogen bonds and dipole-dipole interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

1-Ethynyl-1-fluorocyclohexane can be compared with other similar compounds, such as:

    1-Ethynyl-1-cyclohexanol: This compound has a hydroxyl group instead of a fluorine atom, leading to different chemical reactivity and biological activity.

    1-Fluoro-1-cyclohexane: Lacks the ethynyl group, resulting in different physical and chemical properties.

    1-Ethynyl-1-chlorocyclohexane: Similar structure but with a chlorine atom instead of fluorine, affecting its reactivity and applications.

The uniqueness of this compound lies in its combination of the ethynyl and fluorine groups, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C8H11F

Molecular Weight

126.17 g/mol

IUPAC Name

1-ethynyl-1-fluorocyclohexane

InChI

InChI=1S/C8H11F/c1-2-8(9)6-4-3-5-7-8/h1H,3-7H2

InChI Key

YJKDCEYOVPMXAU-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CCCCC1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.